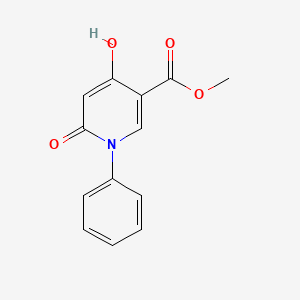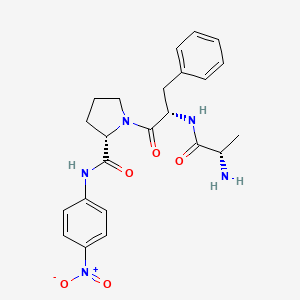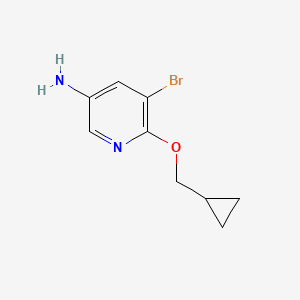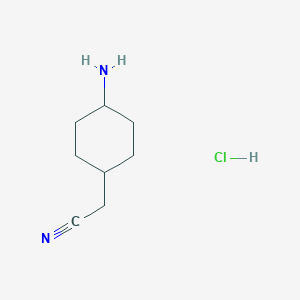
4-Hidroxi-6-oxo-1-fenil-1,6-dihidropiridina-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound . It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a simple and convenient method using microwave-assisted chemistry . The process involves the reaction of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides .Molecular Structure Analysis
The structure of the compound was confirmed by the use of FT-IR, NMR, UV, and MS techniques . The presence of tautomeric forms and the state of equilibrium of the obtained product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy, as well as B3LYP/6-311++G(d,p) and GIAO/WP04/aug-cc-pVDZ theoretical calculations .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Aplicaciones Científicas De Investigación
Síntesis de compuestos tautómeros
Este compuesto se utiliza en la síntesis de formas tautómeras como 6-hidroxi-4-metil-2-oxo-1-(fenil sustituido)-1,2-dihidropiridina-3-carbonitrilo y 2-hidroxi-4-metil-6-oxo-1-(fenil sustituido)-1,6-dihidropiridina-3-carbonitrilo. Estos tautómeros se han estudiado mediante espectroscopia de RMN y cálculos teóricos .
Agentes neuroprotectores y antineuroinflamatorios
Los derivados de este compuesto se han evaluado por su potencial como agentes neuroprotectores y antineuroinflamatorios. Esto es particularmente relevante en el tratamiento de enfermedades neurodegenerativas y afecciones como el accidente cerebrovascular isquémico y la lesión cerebral traumática .
Actividad antimicrobiana
Algunos derivados del 4-Hidroxi-6-oxo-1-fenil-1,6-dihidropiridina-3-carboxilato de metilo han mostrado un prometedor potencial antimicrobiano, lo que podría ser beneficioso para el desarrollo de nuevos antibióticos y antisépticos .
Investigación antiviral
El compuesto se ha utilizado para sintetizar derivados con propiedades antivirales potenciales. Estos derivados se han probado para determinar sus afinidades de unión con proteínas como el RBD de pico SARS-CoV-2 y la ACE2 humana .
Catálisis en síntesis orgánica
Sirve como precursor en protocolos catalíticos multicomponentes, que son esenciales en la síntesis de varios compuestos orgánicos .
Fabricación de tintes y pigmentos
El compuesto se utiliza como un componente de acoplamiento en la síntesis de tintes y pigmentos azo de piridona, que se utilizan ampliamente en la industria de tintes y pigmentos .
Estabilizadores de polímeros y barnices
Debido a sus propiedades estructurales, se puede utilizar como estabilizador para polímeros y barnices, mejorando la durabilidad y la vida útil de estos materiales .
Aditivos para combustibles y lubricantes
Los derivados del compuesto pueden actuar como aditivos para combustibles y lubricantes, mejorando potencialmente la eficiencia y el rendimiento .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have significant antibacterial activity .
Biochemical Pathways
Similar compounds have been used in the synthesis of various heterocycles .
Result of Action
Similar compounds have been reported to promote follicular growth and maturation, and increase the number of effective oocytes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function.
Cellular Effects
The effects of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to influence the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function. Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exerts its effects through binding interactions with specific biomolecules . These interactions can lead to the inhibition or activation of enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can change over time due to its stability and degradation . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell.
Propiedades
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWITVDLJPKZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)





